molecular formula C17H17N5O3S2 B6556977 3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)propanamide CAS No. 1040666-22-5

3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B6556977
CAS RN: 1040666-22-5
M. Wt: 403.5 g/mol
InChI Key: KAAXSOJVNJHKES-UHFFFAOYSA-N
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Description

3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H17N5O3S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)propanamide is 403.07728177 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include the compound , are an important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Drug Development

The compound’s structure suggests potential use in drug development. Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain a thiophene nucleus .

Anti-bacterial Activity

Some N-substituted amide derivatives of thiophene have shown preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Material Science

Thiophene compounds have shown interesting applications in the field of material science . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Organic Synthesis

Pinacol boronic esters, which are structurally similar to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could be a valuable transformation for the compound .

Anti-tarnish and Anti-scratch Applications

While not directly related to the compound , ALD-Al2O3 films have been reported to prevent metal scratching and tarnishing . Given the structural similarities, it’s possible that the compound could have similar applications.

Mechanism of Action

Target of Action

The primary targets of the compound, also known as VU0642348-1 or F5331-0185, are currently unknown. The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets and can exhibit diverse biological activities

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, but further studies are required to confirm this.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiazole derivatives , it’s possible that this compound could have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-25-13-5-2-11(3-6-13)19-15(24)22-17-20-12(10-27-17)4-7-14(23)21-16-18-8-9-26-16/h2-3,5-6,8-10H,4,7H2,1H3,(H,18,21,23)(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAXSOJVNJHKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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